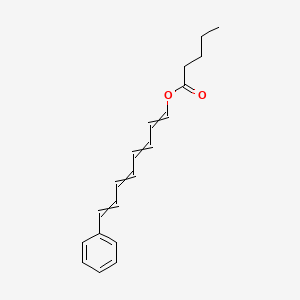
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate is a chemical compound known for its unique structure and properties. It is characterized by a conjugated system of double bonds and a phenyl group, making it an interesting subject for various chemical studies and applications .
Preparation Methods
The synthesis of 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of octa-1,3,5,7-tetraene and phenyl derivatives.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography or recrystallization
Chemical Reactions Analysis
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: The phenyl group can undergo electrophilic substitution reactions with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives
Scientific Research Applications
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying conjugated systems and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways. The phenyl group enhances its binding affinity to specific targets, leading to its biological effects .
Comparison with Similar Compounds
8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate can be compared with similar compounds such as:
1,8-Diphenyl-1,3,5,7-octatetraene: This compound has a similar conjugated system but lacks the pentanoate group, making it less versatile in certain applications.
[(1E,3E,5Z,7Z)-8-phenylocta-1,3,5,7-tetraen-1-yl]benzene: This compound has a different substitution pattern, affecting its reactivity and applications
Properties
CAS No. |
118648-22-9 |
|---|---|
Molecular Formula |
C19H22O2 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
8-phenylocta-1,3,5,7-tetraenyl pentanoate |
InChI |
InChI=1S/C19H22O2/c1-2-3-16-19(20)21-17-12-7-5-4-6-9-13-18-14-10-8-11-15-18/h4-15,17H,2-3,16H2,1H3 |
InChI Key |
PSQFMJJXGHLUNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC=CC=CC=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


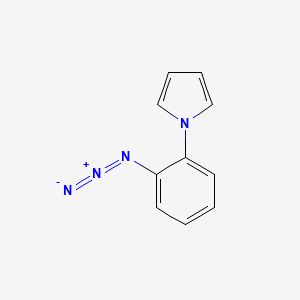
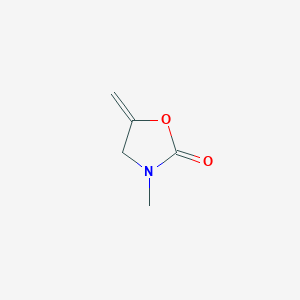
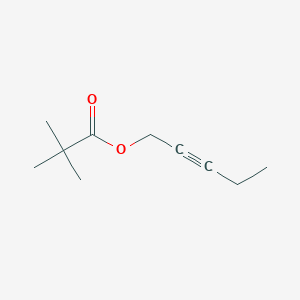
![2',3,5,6'-Tetranitro[1,1'-biphenyl]-2-amine](/img/structure/B14294742.png)
![Dimethyl 2-[(triethylsilyl)methyl]pentanedioate](/img/structure/B14294750.png)
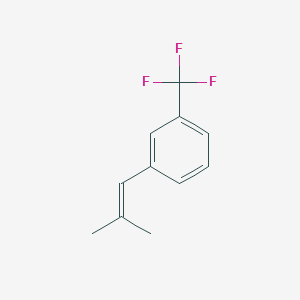
![1-[3-(Cyclohexylamino)propyl]-3,3,5,5-tetramethylpiperazin-2-one](/img/structure/B14294767.png)
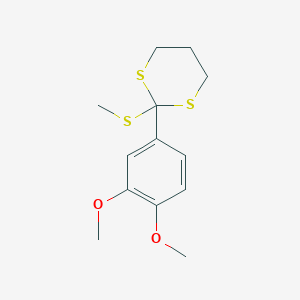
![tert-Butyl(dimethyl)[(3-methylpent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14294786.png)
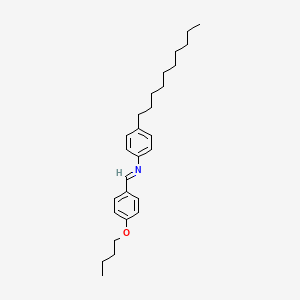
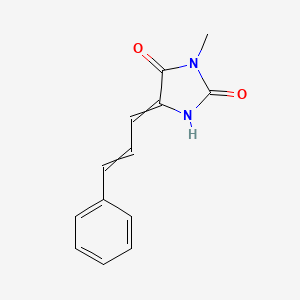
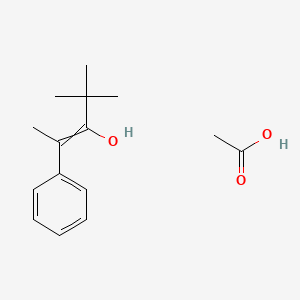
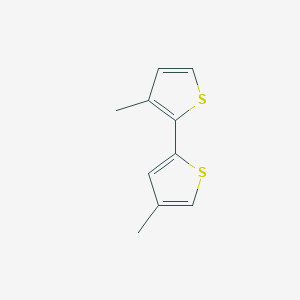
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
